![molecular formula C11H10N2O4 B099723 Ethyl 6-nitro-1H-indole-2-carboxylate CAS No. 16792-45-3](/img/structure/B99723.png)
Ethyl 6-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 . The IUPAC name for this compound is ethyl 6-nitro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-nitro-1H-indole-2-carboxylate is 1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-nitro-1H-indole-2-carboxylate are not detailed in the available resources, indole derivatives are known to undergo a variety of reactions. These include electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Ethyl 6-nitro-1H-indole-2-carboxylate has a melting point of 194-196℃ and a predicted boiling point of 429.5±25.0 °C . It has a density of 1.393 and is slightly soluble in water . The compound is solid and yellow in color .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 6-nitro-1H-indole-2-carboxylate can be used as a reactant in the synthesis of these derivatives .
Biologically Active Compounds
Indole derivatives, including Ethyl 6-nitro-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Antiviral Activity
Indole derivatives have shown potential in antiviral activity . Specific derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . They can be used in the development of new drugs for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown promise in anticancer research . They have been used in the development of drugs for the treatment of various types of cancer .
Antioxidant Activity
Indole derivatives also exhibit antioxidant properties . They can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . They can be used in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown potential in antidiabetic research . They can be used in the development of drugs for the treatment of diabetes .
Future Directions
The future directions for research on Ethyl 6-nitro-1H-indole-2-carboxylate and its derivatives could involve further exploration of their diverse biological activities and therapeutic possibilities . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Mechanism of Action
Target of Action
Ethyl 6-nitro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 6-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZLSPJSSDTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346926 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-nitro-1H-indole-2-carboxylate | |
CAS RN |
16792-45-3 | |
Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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